molecular formula C13H22FNO4 B1320845 Ethyl N-Boc-4-fluoropiperidine-4-carboxylate CAS No. 416852-82-9

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Cat. No.: B1320845
CAS No.: 416852-82-9
M. Wt: 275.32 g/mol
InChI Key: ABBIQGVRIOLJNV-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a chemical compound with the molecular formula C13H22FNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a fluorine atom attached to the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent such as dichloromethane.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Hydrolysis: 4-fluoropiperidine-4-carboxylic acid.

    Deprotection: 4-fluoro-1-piperidinecarboxylic acid.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic conversion. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and function. The Boc protecting group provides stability and facilitates selective reactions during synthesis.

Comparison with Similar Compounds

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate can be compared with other similar compounds such as:

    Ethyl N-Boc-4-chloropiperidine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl N-Boc-4-bromopiperidine-4-carboxylate: Contains a bromine atom, offering different reactivity and properties.

    Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Features a methyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and alkylated counterparts.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBIQGVRIOLJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612183
Record name 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416852-82-9
Record name 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.50 g, 5.81 mmol) in THF (25.0 mL) was cooled to −78° C. followed by drop wise addition of LDA (1.80 M in THF, 6.50 mL, 11.62 mmol) and the mixture stirred at the same temperature for 45 min followed by addition of N-fluorobenzenesulphonimide (3.60 g, 11.62 mmol) at −78° C. The temperature of the reaction was slowly raised to rt and left to stir for 5-6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 2% EtOAc:hexane to obtain the product as an orange viscous liquid (1.0 g, 63% yield). MS: 276.27 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63%

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